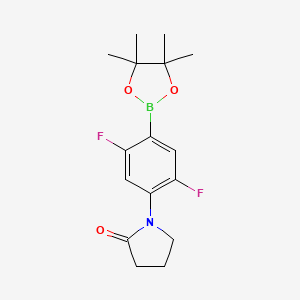
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can tolerate a wide range of functional groups .
Common Reagents and Conditions
Catalyst: Palladium-based catalysts, such as Pd(PPh3)4 or Pd(OAc)2.
Base: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).
Solvent: Typical solvents are THF, DCM, or ethanol.
Temperature: Reactions are usually carried out at room temperature to 80°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to create biaryl structures that are part of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It plays a role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the difluoro and pyrrolidinyl groups.
4-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group instead of the difluoro and pyrrolidinyl groups.
3-Formylphenylboronic Acid Pinacol Ester: Similar to the 4-formyl derivative but with the formyl group in a different position.
Uniqueness
2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is unique due to the presence of both difluoro and pyrrolidinyl groups, which can enhance its reactivity and selectivity in cross-coupling reactions. These functional groups also provide additional sites for further chemical modifications, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C16H20BF2NO3 |
|---|---|
Molecular Weight |
323.1 g/mol |
IUPAC Name |
1-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-12(19)13(9-11(10)18)20-7-5-6-14(20)21/h8-9H,5-7H2,1-4H3 |
InChI Key |
MQDUQXQGKCQKFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N3CCCC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















